Home > Products > Screening Compounds P74876 > Ellipticine tartrate
Ellipticine tartrate - 55042-50-7

Ellipticine tartrate

Catalog Number: EVT-1563124
CAS Number: 55042-50-7
Molecular Formula: C21H20N2O6
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ellipticine tartrate is a derivative of ellipticine, a naturally occurring tetracyclic alkaloid first isolated from the plant Ochrosia elliptica in 1959. Ellipticine is recognized for its potent antitumor properties and has been studied extensively for its biological activities, particularly its role as an antineoplastic agent. The compound is classified as an organic heterotetracyclic compound and an indole alkaloid, with the molecular formula C17H14N2C_{17}H_{14}N_{2} and a CAS number of 519-23-3. Ellipticine exerts its effects primarily through intercalation with DNA and inhibition of the enzyme topoisomerase II, which are critical mechanisms in cancer therapy .

Synthesis Analysis

Methods

The synthesis of ellipticine and its derivatives has evolved significantly since its initial synthesis by Robert Burns Woodward in 1959. Various synthetic routes have been developed, focusing on optimizing yields and creating analogs with enhanced biological activity. Recent methods include:

  1. Friedel-Crafts Cyclodehydration: Utilizing phosphoric acid under high temperatures to form key intermediates.
  2. Reductive Amination: This technique has been employed to convert amide groups into imines, facilitating the formation of ellipticine derivatives .
  3. Lithiation Reactions: Directed lithiation using lithium tetramethylpiperidide has been shown to yield specific regioisomers effectively .

Technical Details

Molecular Structure Analysis

Data

  • Molecular Formula: C17H14N2C_{17}H_{14}N_{2}
  • Molecular Weight: Approximately 262.31 g/mol
  • Melting Point: Ranges from 130 °C to 132 °C depending on purity and form .
Chemical Reactions Analysis

Ellipticine undergoes several chemical reactions that are crucial for its biological activity:

  1. Intercalation with DNA: The compound inserts itself between DNA base pairs, altering the helical structure and affecting replication processes.
  2. Enzymatic Activation: Cytochrome P450 enzymes oxidize ellipticine to form reactive metabolites that can covalently bind to DNA, leading to strand breaks .
  3. Formation of Adducts: These reactions can produce various adducts with nucleophilic sites on DNA or proteins, contributing to its antitumor efficacy .
Mechanism of Action

Ellipticine's mechanism of action involves multiple pathways:

  1. DNA Intercalation: It binds between base pairs in DNA, stabilizing the complex and preventing replication.
  2. Topoisomerase II Inhibition: By binding to this enzyme, ellipticine disrupts the normal function of DNA unwinding during replication.
  3. Biochemical Pathways Affected:
    • PI3K/AKT pathway
    • p53 pathway
    • MAPK pathway

These interactions lead to increased cellular stress and apoptosis in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Ellipticine is moderately soluble in organic solvents but less so in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant studies indicate that ellipticine's stability can be influenced by environmental factors such as pH and temperature .

Applications

Ellipticine tartrate has significant scientific applications primarily in cancer research:

  1. Anticancer Research: Its ability to intercalate DNA makes it a valuable compound for studying mechanisms of drug action against various cancers.
  2. Clinical Trials: Several derivatives are undergoing clinical trials for their potential use in treating different types of tumors due to their potent antitumor activity.
  3. Biochemical Studies: Used as a model compound for understanding drug-DNA interactions and developing new therapeutic agents targeting similar pathways .
Introduction to Ellipticine Tartrate

Chemical Identity and Structural Characteristics

Ellipticine tartrate is an ionic complex formed between the natural alkaloid ellipticine (C₁₇H₁₄N₂) and tartaric acid (C₄H₆O₆). The parent ellipticine molecule consists of a planar pyridocarbazole system featuring a pentacyclic aromatic core: a pyridine ring fused to a carbazole structure. This planar geometry facilitates critical biological interactions, particularly DNA intercalation. The molecule possesses two methyl substituents at positions C-5 and C-11, which influence its electron distribution and binding affinity [1]. Tartaric acid, a dicarboxylic acid containing two chiral centers, provides enantiomeric forms; the D-(-)-tartrate isomer is frequently employed in salt formation for pharmaceutical applications [6].

The salt formation occurs via proton transfer from tartaric acid’s carboxylic acid groups to ellipticine’s basic piperidine-like nitrogen (N-6 within the six-membered ring). This interaction transforms poorly soluble ellipticine free base into a more hydrosoluble ionic compound. X-ray crystallographic studies of analogous alkaloid tartrate salts reveal extensive hydrogen-bonding networks between the protonated alkaloid and the tartrate anion, often forming stable crystalline hydrates. These interactions significantly influence the solid-state stability and dissolution profile of the salt [6] [2].

Table 1: Key Molecular Descriptors of Ellipticine and Ellipticine Tartrate

PropertyEllipticine (Free Base)Ellipticine Tartrate
Molecular FormulaC₁₇H₁₄N₂C₁₇H₁₆N₂⁺·C₄H₅O₆⁻
Molecular Weight (g/mol)246.31388.38 (anhydrous)
Key Functional GroupsTertiary amine (N-6), Aromatic rings, Methyl groupsProtonated tertiary amine, Carboxylate ions (tartrate), Hydroxyl groups (tartrate)
Solubility CharacteristicsVery low water solubility; soluble in DMSO, ethanol [1] [3]Enhanced water solubility due to ionic character; soluble in methanol/water mixtures [6]
Solid FormYellow crystalline powder (mp 316-318°C) [1]Typically a crystalline solid (exact mp dependent on hydration state)

Historical Context of Ellipticine and Its Derivatives

Ellipticine was first isolated in 1959 by Goodwin, Smith, and Horning from the bark of the Australian tree Ochrosia elliptica [1] [3]. Its novel pentacyclic structure prompted immediate synthetic interest, leading to Robert Burns Woodward’s seminal total synthesis later the same year, which established its structure as 5,11-dimethyl-6H-pyrido[4,3-b]carbazole [1]. Early pharmacological evaluation revealed potent antitumor activity across various murine models, sparking extensive medicinal chemistry efforts focused on structural derivatization.

Initial structure-activity relationship (SAR) studies targeted positions amenable to modification: the N-6 nitrogen, the 9-position, and the peripheral methyl groups. Key derivatives emerged:

  • 9-Hydroxyellipticine: A major active metabolite formed via hepatic cytochrome P450-mediated oxidation (primarily CYP3A4). This derivative demonstrated significant clinical interest due to enhanced topoisomerase II inhibition and DNA binding compared to the parent compound [3] [5].
  • 9-Methoxyellipticine: A naturally occurring analog isolated alongside ellipticine, exhibiting potent activity but also significant toxicity [1] [7].
  • Elliptinium acetate (Celiptium®): A quaternary ammonium salt derivative (9-hydroxy-2-N-methylellipticinium acetate). This became the most clinically advanced derivative, reaching Phase II trials for breast cancer. Its permanent positive charge aimed to improve water solubility and DNA affinity. While demonstrating activity, severe side effects (xerostomia, hemolysis) and complex pharmacokinetics limited its utility [7] [8].
  • S16020: An olivacine derivative (structurally isomeric to ellipticine) bearing a carboxamide side chain, which reached Phase I/II trials but was discontinued [8].

Table 2: Historical Development Timeline of Key Ellipticine Derivatives

YearMilestoneSignificance
1959Isolation of Ellipticine from Ochrosia elliptica [1]Discovery of the novel pyridocarbazole alkaloid scaffold.
1959Total Synthesis by R.B. Woodward [1]Structural confirmation and enabling chemical access for research.
1970sDiscovery of Topoisomerase II Inhibition & DNA Intercalation [1] [7]Elucidation of primary anticancer mechanisms.
1980sClinical Trials of 9-Hydroxyellipticine & Elliptinium Acetate [7] [8]Translation to human studies; demonstration of activity but also dose-limiting toxicities.
1990s-2000sFocus on Derivatives (e.g., 11-substituted, glycosides) [4] [7]Attempts to improve therapeutic index through structural modification.
2010s-PresentMechanistic Studies (p53 reactivation, kinase modulation, adduct formation) [3] [7] [8]Revealing multifaceted mechanisms beyond topo II/DNA intercalation.

Despite the promising preclinical activity of ellipticine and early derivatives, clinical development was hampered by significant challenges. Dose-limiting toxicities like severe nausea, vomiting, hypertension, and hemolysis were frequently observed. Furthermore, the inherent physicochemical properties of the free base—very low aqueous solubility and erratic bioavailability—posed significant formulation and delivery hurdles [1] [7] [8]. These limitations provided a compelling rationale for exploring alternative salt forms, such as the tartrate, to improve developability.

Rationale for Tartrate Salt Formulation

The conversion of active pharmaceutical ingredients (APIs) into salt forms is a fundamental strategy in pharmaceutical development to optimize physicochemical and biopharmaceutical properties. Ellipticine free base suffers from extremely poor aqueous solubility (< 1 µg/mL), severely limiting its absorption and bioavailability after oral or parenteral administration [1] [3] [6]. Salt formation with pharmaceutically acceptable acids directly addresses this critical limitation:

  • Enhanced Aqueous Solubility and Dissolution Rate: Protonation of the basic N-6 atom in ellipticine generates a cationic species. Combining this with hydrophilic counterions like tartrate creates a highly polar ionic compound with significantly increased affinity for water. This dramatically improves the dissolution rate and apparent solubility under physiologically relevant pH conditions (stomach and intestinal pH), which is a prerequisite for efficient systemic absorption [6]. Tartrate salts, in particular, often form soluble complexes.
  • Improved Physicochemical Stability: Tartrate salts frequently exhibit superior solid-state stability compared to free bases. The crystalline lattice energy provided by the hydrogen-bonding network between the protonated ellipticine and tartrate anion can protect against degradation pathways like oxidation. D-(-)-Tartaric acid is non-hygroscopic, reducing the risk of moisture-induced instability common in hydrochloride salts. Furthermore, the tartrate counterion itself is chemically stable under typical storage conditions [6].
  • Chiral Resolution Potential: While ellipticine lacks chirality, the use of enantiomerically pure D-(-)-tartaric acid can be crucial if the drug substance contains chiral impurities or if the salt formation process involves chiral intermediates. Tartaric acid is a classic resolving agent for racemic mixtures of basic compounds. Although not directly relevant to ellipticine itself, this property is important in the broader context of pharmaceutical salt selection [6].
  • Favorable Toxicological Profile of Tartrate: Tartaric acid is a naturally occurring metabolite (found in grapes, tamarind) with a well-established safety profile. It is generally regarded as non-toxic (GRAS status in food) and is readily metabolized or excreted. This makes it an attractive counterion compared to some inorganic acids (e.g., hydrobromic acid) or more complex organic acids with potential metabolic complications [6].
  • Crystallization Control: Tartrate salts often crystallize readily from common solvents like methanol, ethanol, methanol/water, or isopropanol/water mixtures, yielding well-defined crystals suitable for filtration, washing, and drying. This facilitates robust and scalable manufacturing processes. The crystalline form can be controlled by adjusting conditions like solvent composition, temperature, and cooling rate, allowing optimization of properties like crystal habit, size distribution, and flowability [6].

Table 3: Impact of Salt Formation on Key Biopharmaceutical Properties of Ellipticine

PropertyEllipticine Free BaseEllipticine Tartrate (Expected Benefits)Rationale
Aqueous SolubilityVery low (< 1 µg/mL) [1] [3]Significantly IncreasedIonic character enhances hydrophilicity and solvation by water molecules.
Dissolution RateSlow, likely dissolution-limited absorptionRapidIncreased solubility and potentially reduced particle size/crystallinity improve dissolution kinetics.
BioavailabilityExpectedly Low (Erratic)Potentially Higher and More ConsistentImproved dissolution in GI fluids enhances absorption potential.
CrystallinityCrystallineCrystallineTartrate salts typically form stable, defined crystals aiding processability.
HygroscopicityLow (data limited)LowD-(-)-Tartrate is non-hygroscopic.
Chemical StabilityModerate (sensitive to oxidation?)Potentially ImprovedStable crystalline lattice and non-reactive counterion may enhance stability.

The synthesis of ellipticine tartrate typically involves reacting equimolar amounts of ellipticine free base and D-(-)-tartaric acid in a suitable solvent system (e.g., methanol, ethanol, methanol-water mixtures) under mild heating to achieve complete dissolution. The salt precipitates upon cooling or through antisolvent addition (e.g., adding diethyl ether or acetone). The resulting solid is isolated by filtration, thoroughly washed with the solvent or antisolvent to remove unreacted starting materials or impurities, and dried under controlled conditions (often vacuum and mild heat) to achieve the desired hydration state [6]. Characterization involves confirming identity (e.g., NMR, FTIR, elemental analysis), purity (e.g., HPLC), crystallinity (X-ray powder diffraction - XRPD), thermal behavior (Differential Scanning Calorimetry - DSC, Thermogravimetric Analysis - TGA), and solubility/dissolution performance.

Properties

CAS Number

55042-50-7

Product Name

Ellipticine tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;5,11-dimethyl-6H-pyrido[4,3-b]carbazole

Molecular Formula

C21H20N2O6

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C17H14N2.C4H6O6/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17;5-1(3(7)8)2(6)4(9)10/h3-9,19H,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

HODZGKJAKXFZGR-LREBCSMRSA-N

SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

5,11-dimethyl-6H-pyrido(4,3-b)carbazole
ellipticine
ellipticine hydrochloride
ellipticine tartrate
NSC 71795

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.